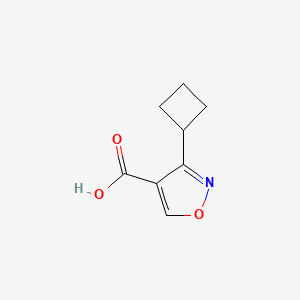
3-Cyclobutylisoxazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclobutylisoxazole-4-carboxylic acid is an organic compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 . It is used in various fields of research and industry.
Molecular Structure Analysis
The molecular structure of 3-Cyclobutylisoxazole-4-carboxylic acid consists of a cyclobutyl group attached to an isoxazole ring, which is further connected to a carboxylic acid group . The isoxazole ring is a five-membered ring with two heteroatoms, one oxygen and one nitrogen .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Cyclobutylisoxazole-4-carboxylic acid include its molecular weight (167.16) and its molecular formula (C8H9NO3) . Other properties such as boiling point, melting point, and density are not specified .Aplicaciones Científicas De Investigación
- Isoxazoles are a class of heterocyclic compounds commonly found in commercially available drugs. Researchers explore the synthesis of isoxazoles due to their biological significance .
- Application : Surface modification of carbon nanotubes using carboxylic acids can improve their compatibility with polymers, leading to advanced nanomaterials . Similarly, 3-Cyclobutylisoxazole-4-carboxylic acid could find applications in nanomaterial design.
Medicinal Chemistry and Drug Discovery
Materials Science and Nanotechnology
Mecanismo De Acción
Target of Action
The primary target of 3-Cyclobutylisoxazole-4-carboxylic acid is L-lactate dehydrogenase . This enzyme plays a crucial role in the conversion of lactate to pyruvate in the body, a key step in the metabolic pathway.
Mode of Action
It is believed to interact with its target, l-lactate dehydrogenase, and potentially inhibit its activity . This interaction could lead to changes in the metabolic processes in the body.
Biochemical Pathways
The compound’s interaction with L-lactate dehydrogenase affects the lactate metabolism pathway . By potentially inhibiting the activity of this enzyme, the conversion of lactate to pyruvate may be affected, leading to downstream effects on energy production and other metabolic processes.
Result of Action
The molecular and cellular effects of 3-Cyclobutylisoxazole-4-carboxylic acid’s action would depend on its interaction with L-lactate dehydrogenase and the subsequent changes in metabolic processes . These effects could potentially alter energy production and other related processes in the body.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Cyclobutylisoxazole-4-carboxylic acid. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its target .
Propiedades
IUPAC Name |
3-cyclobutyl-1,2-oxazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c10-8(11)6-4-12-9-7(6)5-2-1-3-5/h4-5H,1-3H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKFIXAGANPHTLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NOC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclobutyl-1,2-oxazole-4-carboxylic acid | |
CAS RN |
1368343-29-6 |
Source


|
| Record name | 3-cyclobutyl-1,2-oxazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-[(3-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B2452968.png)


![2-[2,2-Dimethylpropyl-[(2-methyltriazol-4-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2452973.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2452974.png)
![1-Isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2452975.png)
![N-(4-acetylphenyl)-2-((7-fluoro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2452976.png)
![6-Oxaspiro[2.5]octane-2-sulfonyl chloride](/img/structure/B2452978.png)




![(3,4-dimethoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2452988.png)